(2S,4R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluoropentanedioicacid
CAS No.:
Cat. No.: VC18107625
Molecular Formula: C20H18FNO6
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18FNO6 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | (2S,4R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-fluoropentanedioic acid |
| Standard InChI | InChI=1S/C20H18FNO6/c21-16(18(23)24)9-17(19(25)26)22-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-17H,9-10H2,(H,22,27)(H,23,24)(H,25,26)/t16-,17+/m1/s1 |
| Standard InChI Key | FRADBSUKYLFNIF-SJORKVTESA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C[C@H](C(=O)O)F)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(C(=O)O)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 387.4 g/mol | |
| Molecular Formula | C₂₀H₁₈FNO₆ | |
| Solubility | Likely polar aprotic solvents | |
| Melting Point | Not reported | – |
| LogP (Partition Coefficient) | Estimated 1.2–1.8 (lipophilic) |
The fluorine atom enhances electronegativity at C4, potentially increasing acidity of adjacent carboxylic acid groups (pKa ~2–3). The Fmoc group contributes significant hydrophobicity, as evidenced by the logP estimate, which impacts solubility in aqueous media .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves multi-step organic reactions:
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Introduction of the Fmoc Group: The amino group of 4-fluoropentanedioic acid is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a base-mediated reaction .
Piperidine or DIPEA (diisopropylethylamine) is typically used to scavenge HCl .
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Stereocontrol: The (2S,4R) configuration is achieved via chiral auxiliaries or asymmetric catalysis during precursor synthesis. Enzymatic resolution may also be employed to isolate the desired enantiomer.
Challenges in Synthesis
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Steric Hindrance: Bulky Fmoc groups can slow reaction kinetics during coupling steps .
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Fluorine Reactivity: The C–F bond’s strength (~485 kJ/mol) necessitates careful handling to avoid defluorination under acidic or basic conditions.
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Purification: Chromatography is often required to separate diastereomers, increasing production costs.
Applications in Research
Peptide Synthesis
The compound serves as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is selectively removed with 20% piperidine in DMF, enabling sequential amino acid coupling . The fluorine atom may enhance peptide stability against proteolytic degradation, though this depends on its position in the final structure.
Medicinal Chemistry
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Protease Inhibitors: The fluorinated backbone mimics natural substrates, potentially inhibiting enzymes like HIV protease or thrombin.
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PET Imaging: The fluorine-18 isotopologue (if synthesized) could act as a radiotracer for positron emission tomography.
Comparison with Structural Analogs
The linear pentanedioic acid structure of (2S,4R)-2-Fmoc-amino-4-fluoropentanedioic acid offers flexibility compared to cyclic analogs, making it suitable for designing extended peptide conformations .
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